molecular formula C20H24BrNO3 B094003 Nalorphine hydrobromide CAS No. 1041-90-3

Nalorphine hydrobromide

Cat. No.: B094003
CAS No.: 1041-90-3
M. Wt: 406.3 g/mol
InChI Key: SJWRBGJBQDJMSB-BRVQCBAPSA-N
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Description

It was introduced in 1954 and has been used primarily as an antidote to reverse opioid overdose and in challenge tests to determine opioid dependence . The compound exhibits both opioid antagonist and analgesic properties, making it a significant pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalorphine hydrobromide typically involves the demethylation of morphine derivatives. One common method includes the use of ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation step . This process involves several steps, including the formation of intermediate compounds that are subsequently converted to nalorphine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), is common for the determination and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Nalorphine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various nalorphine derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Nalorphine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Nalorphine hydrobromide operates primarily through its affinity for opioid receptors, specifically the mu (μ) and kappa (κ) receptors. At the mu receptors, it exhibits antagonistic properties, counteracting the effects of opioid agonists like morphine and heroin. This makes it useful in treating opioid overdoses by reversing life-threatening respiratory depression caused by excessive opioid consumption .

Conversely, at the kappa receptors, this compound acts as an agonist, producing analgesia, dysphoria, and psychotomimetic effects. This dual action results in a complex pharmacological profile, making it less desirable as a primary analgesic due to the unpleasant side effects associated with its kappa agonist activity .

Comparison with Similar Compounds

Nalorphine hydrobromide is unique due to its dual action as both an opioid antagonist and agonist. Similar compounds include:

    Naloxone: Primarily an opioid antagonist used to reverse opioid overdoses.

    Naltrexone: Another opioid antagonist used for opioid and alcohol dependence.

    Levallorphan: An opioid antagonist with similar properties to nalorphine.

    Nalbuphine: A mixed opioid agonist-antagonist with analgesic properties.

This compound’s uniqueness lies in its ability to block the euphoric effects of mu agonists while simultaneously activating kappa receptors, reducing the potential for abuse seen with other opioids .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.BrH/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21;/h3-7,13-15,19,22H,1,8-11H2,2H3;1H/t13-,14+,15-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWRBGJBQDJMSB-BRVQCBAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-67-9 (Parent)
Record name Nalorphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20146277
Record name Nalorphine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041-90-3
Record name Nalorphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalorphine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalorphine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALORPHINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OLB66508A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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